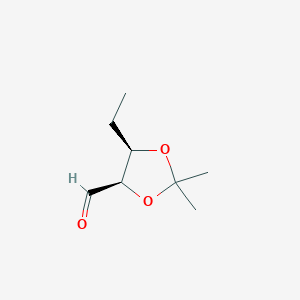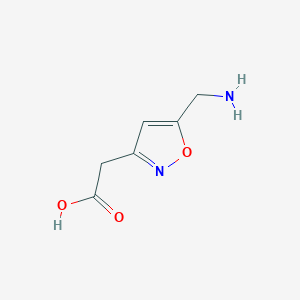
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid, also known as AMPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent agonist of the glutamate receptor, which plays a critical role in the central nervous system.
Mécanisme D'action
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid acts as a potent agonist of the glutamate receptor, specifically the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid subtype. This receptor is a ligand-gated ion channel that is permeable to sodium and potassium ions. When 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid binds to the receptor, it causes an influx of sodium ions into the cell, leading to depolarization and the generation of action potentials.
Effets Biochimiques Et Physiologiques
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to enhance synaptic transmission, increase neuronal excitability, and promote long-term potentiation. 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has also been shown to play a role in neuroprotection and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in lab experiments is its potency and selectivity for the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid receptor. This allows researchers to study the effects of specific compounds on this receptor without affecting other receptors. One limitation of using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid is its potential toxicity, which can lead to cell death and other adverse effects.
Orientations Futures
There are several future directions for research on 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid. One area of interest is the development of novel compounds that target the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid receptor with greater specificity and potency. Another area of interest is the investigation of the role of 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the potential therapeutic applications of 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in the treatment of these disorders.
Conclusion:
In conclusion, 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound has unique properties that make it a valuable tool for investigating the mechanism of action of glutamate receptors, as well as their role in synaptic plasticity, learning, and memory. While there are some limitations to using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in lab experiments, its potential applications in the treatment of neurological disorders make it an area of interest for future research.
Méthodes De Synthèse
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid can be synthesized using various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of isoxazole-5-carboxylic acid with formaldehyde and ammonium chloride to yield 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as alanine racemase and glutamate decarboxylase to catalyze the conversion of L-alanine and glutamate to 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid.
Applications De Recherche Scientifique
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound has been used to investigate the mechanism of action of glutamate receptors, as well as their role in synaptic plasticity, learning, and memory. 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has also been used to study the effects of drugs and other compounds on glutamate receptors.
Propriétés
Numéro CAS |
138741-54-5 |
|---|---|
Nom du produit |
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-[5-(aminomethyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O3/c7-3-5-1-4(8-11-5)2-6(9)10/h1H,2-3,7H2,(H,9,10) |
Clé InChI |
JFDUQIPDGBJPCK-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CC(=O)O)CN |
SMILES canonique |
C1=C(ON=C1CC(=O)O)CN |
Synonymes |
3-Isoxazoleaceticacid,5-(aminomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



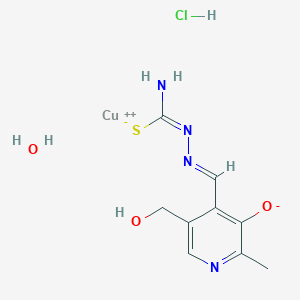
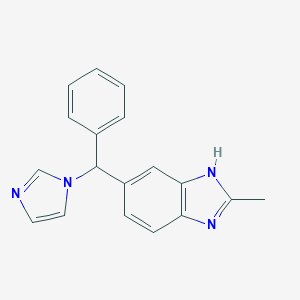
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
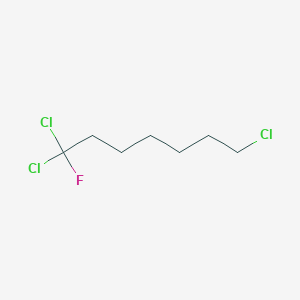
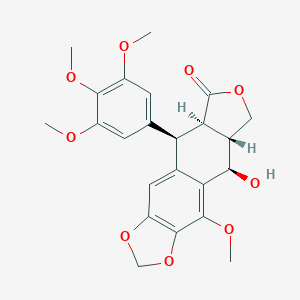
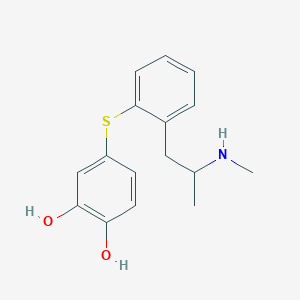
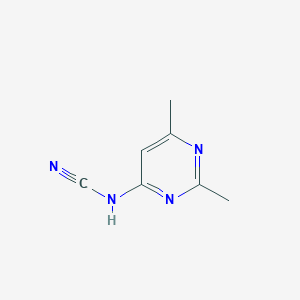
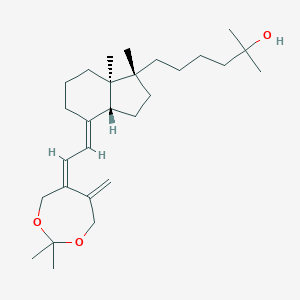
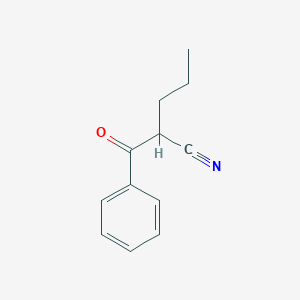
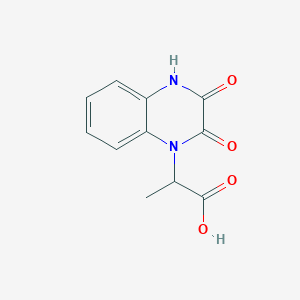

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)
